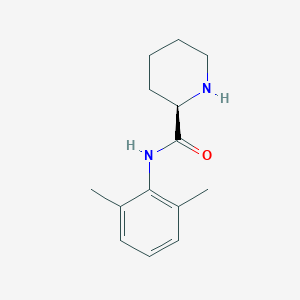

5-(Aminomethyl)pyrimidin-4-amine

描述

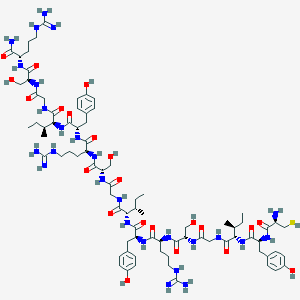

5-(Aminomethyl)pyrimidin-4-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The pyrimidine ring is a core structure present in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which is a related class of compounds. This method involves the reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines, followed by the removal of protective groups . Additionally, the synthesis of pyrimidine derivatives from 6-amino-4-pyrimidinones has been reported, where the reaction with benzaldehyde and ethyl cyanoacetate yields novel pyrido[2,3-d]pyrimidine-4,7-diones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined by X-ray diffraction, revealing a planar pyrimidinone ring and intermolecular hydrogen bonding . Such structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines can yield acid amides, which possess fungicidal properties . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and methylthio groups can affect the solubility, melting point, and stability of these compounds. The intermolecular hydrogen bonds observed in the crystal structure of pyrimidine derivatives can lead to higher melting points and influence the compound's solid-state properties . These properties are important for the practical application and formulation of pyrimidine-based drugs.

科学研究应用

Dihydrofolate Reductase Inhibitors

Compounds bearing N,N-disubstituted aminomethyl residues at the 5-position of 2,4-diaminopyrimidines have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds were synthesized through efficient methods suitable for high-throughput screening, identifying several classes of DHFR inhibitors with high activity against enzymes derived from Streptococcus pneumoniae. Some of these compounds demonstrated selectivity for bacterial over human DHFR, indicating potential for therapeutic applications (Wyss et al., 2003).

Antibacterial Applications

Research into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has led to the synthesis of compounds with potential antibacterial activity. These syntheses involve regio- and stereoselective addition reactions, yielding products that could serve as templates for developing new antibacterial agents (Čikotienė et al., 2007).

Fungicidal Properties

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, precursors to 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, has revealed derivatives with fungicidal properties. This route highlights the potential of pyrimidin-4-amine derivatives in the development of new fungicides (Тумкявичюс et al., 2013).

Synthesis of Complex Molecules

Efforts to synthesize highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes have been successful, demonstrating a practical strategy for constructing the pyrimido[4,5-d]pyrimidine core. This work contributes to the field of organic synthesis, offering a methodology for the preparation of a diverse library of compounds (Xiang et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidin-4-amine | |

CAS RN |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)